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Application Notes: HPLC Method Validation for
llaprazole Tablets

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: llaprazole sodium

CAS No.: 172152-50-0

Cat. No.: S1943470

1. Gradient Elution Method for Ilaprazole and Related Impurities This method is designed for the
simultaneous quantitative determination of ilaprazole and its related impurities in commercial tablets,

making it a stability-indicating assay [1].

e Chromatographic Conditions:
o Column: Agilent C8 (4.6 mm x 250 mm, 5 pum)
o Column Temperature: 25 °C
o Mobile Phase: Gradient elution with Solvent A (Methanol) and Solvent B (0.02 mmol/L
Monopotassium Phosphate and 0.025 mmol/L Sodium Hydroxide in water)
o Flow Rate: 1.0 mL/min
o Detection: UV at 237 nm
o Injection Volume: 20 L
e Validation Data [1]:
Linearity: 0.5 - 3.5 pg/mL (r = 0.9990)
Accuracy: >99.5% recovery for each analyte
Precision: RSD% in the range of 0.41-1.21 for method precision
LOD & LOQ: 10 ng/mL and 25 ng/mL for all impurities, respectively

[e]

o

o

[¢]

2. Isocratic Elution Method for Ilaprazole in Bulk and Dosage Form This simple, accurate, and precise

isocratic method is suitable for routine analysis of ilaprazole in laboratories without advanced equipment [2].

e Chromatographic Conditions:
o Column: Shodex C18 (250 x 4.6 mm, 5um)
o Mobile Phase: 0.1 M Phosphate Buffer (pH 7.6) : Acetonitrile (50:50, v/v)
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o Flow Rate: 1.0 mL/min
o Detection: UV at 306 nm
o Retention Time: ~5.86 minutes
¢ Validation Data [2]:
Linearity: 2 - 16 pg/mL (r = 0.994)
Accuracy: %RSD as low as 0.24 for recovery studies
Precision: Intra-day RSD 0.28-0.97%; Inter-day RSD 0.49-1.24%
LOD & LOQ: 0.01 pg/mL and 0.1 pg/mL, respectively
Specificity: No interfering peaks from excipients found at the retention time of ilaprazole

o

o

[¢]

[¢]

[e]

Detailed Experimental Protocols

Mobile Phase and Standard Solution Preparation

¢ Gradient Method Mobile Phase: Prepare Solvent B by dissolving 0.02 mmol/L monopotassium
phosphate and 0.025 mmol/L sodium hydroxide in HPLC-grade water. Adjust pH if necessary. Use
HPLC-grade methanol as Solvent A. Degas both solvents before use [1].

¢ Isocratic Method Mobile Phase: Prepare 0.1 M phosphate buffer and adjust pH to 7.6. Mix with
HPLC-grade acetonitrile in a 50:50 (v/v) ratio. Filter and degas the mixture [2].

e Standard Stock Solution (for both methods): Accurately weigh about 10 mg of ilaprazole reference
standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (mobile phase or
methanol) to obtain a 1 mg/mL stock solution. Prepare working standards by serial dilution [1] [2].

System Suitability Testing Before validation, perform system suitability tests to ensure HPLC system is

adequate. Inject six replicates of the standard solution. The requirements typically are [3]:

¢ Relative Standard Deviation (RSD): <1.0% for peak area
e Theoretical Plates (N): As per pharmacopeia requirements for the column
¢ Tailing Factor (T): <2.0

Validation Procedure Protocols The following workflow outlines the core parameters and sequence for

validating the HPLC method:
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Diagram Title: HPLC Method Validation Workflow

Here are the detailed protocols for each key validation parameter:
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 Specificity (Selectivity)

o Procedure: Inject blank (diluent), placebo (all excipients without drug), standard, and sample
solutions. For forced degradation, expose the drug product to stress conditions (acid, base,
oxidation, thermal, photolytic) and analyze. Peak purity should be assessed using a
Photodiode Array (PDA) or Mass Spectrometry (MS) detector [3].

o Acceptance Criteria: The analyte peak should be pure with no interference from blank,
placebo, or degradation products. Resolution from the closest eluting peak should be >2.0 [3].

e Linearity and Range

o Procedure: Prepare and analyze at least five concentrations of ilaprazole covering the
specified range (e.g., 50% to 150% of target concentration). Plot peak area vs. concentration

and calculate the regression line [3] [2].
o Acceptance Criteria: The coefficient of determination (r?) should be > 0.9990 [1] [3].

e Accuracy (Recovery)

o Procedure: Analyze samples in triplicate at three levels (e.g., 80%, 100%, 120% of the target
concentration) by spiking known amounts of ilaprazole into placebo. Calculate the percentage

recovery [3].
o Acceptance Criteria: Mean recovery should be 98.0-102.0% with an RSD of <2.0% [1] [3].

¢ Precision

o Repeatability (Intra-day): Analyze six sample preparations at 100% concentration by the same
analyst on the same day. RSD should be <1.0% [3].

o Intermediate Precision (Inter-day): Repeat the procedure on a different day, with a different
analyst and/or a different HPLC system. The % difference between the mean results should be
within specifications [3].

e LOD and LOQ

o Procedure: Determine based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
Alternatively, calculate from the standard deviation of the response and the slope of the
calibration curve (LOD = 3.30/S; LOQ = 100/S) [3].

o Verification: Analyze a minimum number of samples at the LOD/LOQ level to confirm the limits

3].

¢ Robustness

© 2026 Smolecule. All rights reserved. a4/7 Tech Support


https://www.chromatographyonline.com/view/analytical-method-validation-back-basics-part-ii
https://www.chromatographyonline.com/view/analytical-method-validation-back-basics-part-ii
https://www.chromatographyonline.com/view/analytical-method-validation-back-basics-part-ii
https://www.academia.edu/8880096/DEVELOPMENT_AND_VALIDATION_OF_RP_HPLC_METHOD_FOR_DETERMINATION_OF_ILAPRAZOLE_IN_BULK_AND_PHARMACEUTICAL_DOSAGE_FORM
https://www.sciencedirect.com/science/article/pii/S1818087614000695
https://www.chromatographyonline.com/view/analytical-method-validation-back-basics-part-ii
https://www.chromatographyonline.com/view/analytical-method-validation-back-basics-part-ii
https://www.sciencedirect.com/science/article/pii/S1818087614000695
https://www.chromatographyonline.com/view/analytical-method-validation-back-basics-part-ii
https://www.chromatographyonline.com/view/analytical-method-validation-back-basics-part-ii
https://www.chromatographyonline.com/view/analytical-method-validation-back-basics-part-ii
https://www.chromatographyonline.com/view/analytical-method-validation-back-basics-part-ii
https://www.chromatographyonline.com/view/analytical-method-validation-back-basics-part-ii
https://www.smolecule.com/products/s1943470?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

o Procedure: Deliberately introduce small changes in method parameters (e.g., flow rate +0.1
mL/min, temperature +2°C, organic composition in mobile phase +2%). Monitor the system
suitability criteria and the assay results [3] [2].

o Acceptance Criteria: The method should remain unaffected by small variations, with all system
suitability criteria met [3].

HPLC System Configuration Diagram

The diagram below illustrates a standard HPL.C system setup for this analysis, showing the flow path from

solvent reservoir to data output.
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Diagram Title: Standard HPLC System Flow Path

Summary of Validated Parameters

The table below consolidates the quantitative validation data from the two methods for easy comparison.

Validation Gradient Method Isocratic Method General Acceptance
Parameter (Impurities) (Assay) Criteria [3]
Linearity Range 0.5 - 3.5 pg/mL [1] 2 -16 pg/mL [2] As per method

requirement

Accuracy (% >99.5% [1] >99% [2] 98-102%
Recovery)
Precision (% RSD) 0.41-1.21[1] 0.28 - 1.24 [2] <2.0%
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Validation Gradient Method Isocratic Method General Acceptance

Parameter (Impurities) (Assay) Criteria [3]

LOD 10 ng/mL [1] 0.01 pg/mL [2] SIN = 3:1

LOQ 25 ng/mL [1] 0.1 pg/mL [2] S/N >10:1

Specificity Resolution from No excipient No interference
impurities [1] interference [2]

Critical Considerations for Implementation

e Column Equivalency: The methods were validated on specific columns (Agilent C8, Shodex C18). If

using a different column, re-evaluate system suitability and critical resolution pairs to ensure
performance [1] [2].

¢ Reagent Quality: Use HPLC-grade solvents and high-purity water to prevent baseline noise and
ghost peaks. Buffer salts should be of analytical grade [3].

o Stability of Solutions: Establish the stability of standard and sample solutions under storage
conditions (e.g., room temperature, refrigerated) to ensure the integrity of results during a sequence
run [3].

I hope these detailed application notes and protocols are helpful for your work. Should you require further
clarification on any of the steps or need assistance with a specific validation challenge, please feel free to

ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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